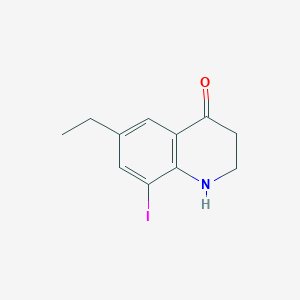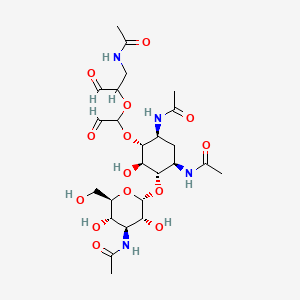
Tetra-N-acetyl Seco-kanamycin A Dialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-N-acetyl Seco-kanamycin A Dialdehyde is a chemical compound that serves as an intermediate in the synthesis of various derivatives, including Deoxystreptamine-kanosaminide, an impurity of Tobramycin. This compound is part of the aminoglycoside family, which is known for its antibiotic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-N-acetyl Seco-kanamycin A Dialdehyde typically involves the acetylation of Seco-kanamycin A. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tetra-N-acetyl Seco-kanamycin A Dialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dialdehyde group into carboxylic acids.
Reduction: This reaction can reduce the dialdehyde group to alcohols.
Substitution: This reaction can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Tetra-N-acetyl Seco-kanamycin A Dialdehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its role in the development of antibiotic derivatives.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Tetra-N-acetyl Seco-kanamycin A Dialdehyde involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Amikacin: A widely used semisynthetic aminoglycoside that is refractory to most aminoglycoside modifying enzymes.
Tobramycin: Another aminoglycoside antibiotic that shares structural similarities with Tetra-N-acetyl Seco-kanamycin A Dialdehyde.
Uniqueness
This compound is unique due to its specific acetylation pattern and its role as an intermediate in the synthesis of various derivatives. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C25H40N4O14 |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
N-[2-[1-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-oxoethoxy]-3-oxopropyl]acetamide |
InChI |
InChI=1S/C25H40N4O14/c1-10(33)26-6-14(7-30)40-18(9-32)42-23-15(27-11(2)34)5-16(28-12(3)35)24(22(23)39)43-25-21(38)19(29-13(4)36)20(37)17(8-31)41-25/h7,9,14-25,31,37-39H,5-6,8H2,1-4H3,(H,26,33)(H,27,34)(H,28,35)(H,29,36)/t14?,15-,16+,17+,18?,19-,20+,21+,22-,23+,24-,25+/m0/s1 |
Clave InChI |
XQJGQJVBHCEYKP-FZWQIPMUSA-N |
SMILES isomérico |
CC(=O)NCC(C=O)OC(C=O)O[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
SMILES canónico |
CC(=O)NCC(C=O)OC(C=O)OC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


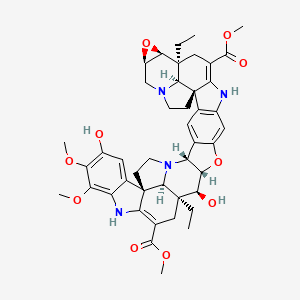
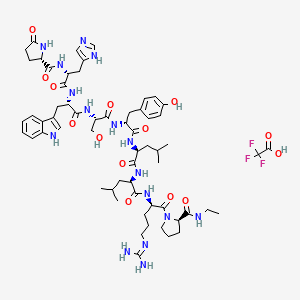
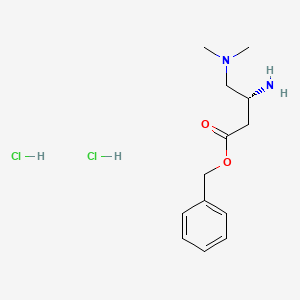
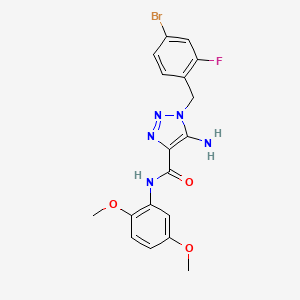
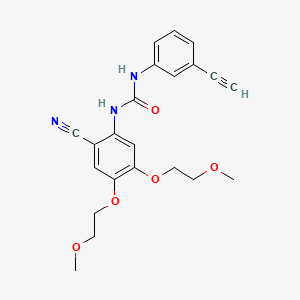
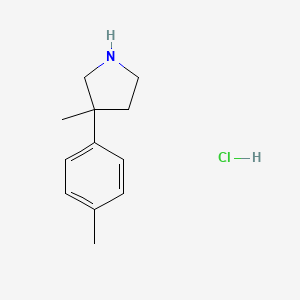
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
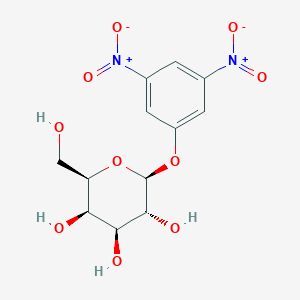

![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

